N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE involves multiple steps. One common method includes the reaction of isatin derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires the use of solvents like ethanol and catalysts such as glacial acetic acid . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of halogenating agents like bromine or chlorine.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with varying substituents. For example:
- 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide derivatives
These compounds share structural similarities but differ in their specific substituents and biological activities . The uniqueness of N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14Br3N3O3 |
---|---|
Molecular Weight |
560.0 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-(2,6-dibromo-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H14Br3N3O3/c1-8-3-12(20)17(13(21)4-8)27-7-14(25)23-24-16-11-6-10(19)5-9(2)15(11)22-18(16)26/h3-6,22,26H,7H2,1-2H3 |
InChI Key |
HDTXRHWPOUISCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3C)Br)O)Br |
Origin of Product |
United States |
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